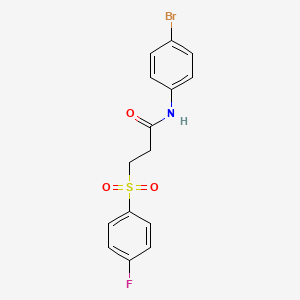

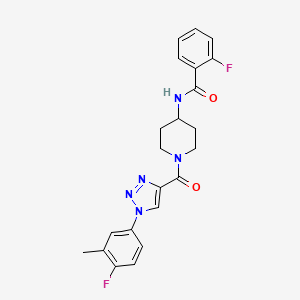

N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also features various functional groups including a carboxamide, a sulfamoyl, and halogen-substituted phenyl groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the various functional groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carboxamide group could participate in condensation reactions, while the halogen atoms on the phenyl rings could be involved in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .科学的研究の応用

Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives, including N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, have been synthesized and evaluated for their antiproliferative activities. These compounds, tested against various cell lines, showed promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Cytotoxic Evaluation

Another research focused on synthesizing pyrazole-1-carboxamide analogues and evaluating their cytotoxicity against breast cancer cell lines. One such compound demonstrated significant cytotoxicity, with potential as a lead compound for anticancer drug development (Ahsan et al., 2018).

Synthesis and Characterization

The synthesis and characterization of similar pyrazole derivatives have been extensively studied. These compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been identified and analyzed using various analytical techniques, contributing to the understanding of their structural and chemical properties (McLaughlin et al., 2016).

Novel Sulfonamide Derivatives

The synthesis of novel sulfonamide derivatives related to this compound has shown significant potential in cytotoxic activity against cancer cell lines. These studies contribute to the development of new anticancer agents (Ghorab et al., 2015).

Inhibition of Carbonic Anhydrase Isoenzymes

Research into N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides, which are structurally related, has revealed their potential as inhibitors of carbonic anhydrase isoenzymes. This finding is significant for developing targeted therapies against tumor-associated carbonic anhydrases (Yamali et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with 3-methyl-1H-pyrazole-4-carboxylic acid to form N-(3-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "3-methyl-1H-pyrazole-4-carboxylic acid", "p-toluenesulfonyl chloride", "DMF", "triethylamine", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) and 3-methyl-1H-pyrazole-4-carboxylic acid (1.2 eq) in DMF and add triethylamine (1.5 eq). Heat the reaction mixture at 100°C for 12 hours.", "Step 2: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over Na2SO4. Purify the product by column chromatography.", "Step 3: Dissolve the intermediate product (1.0 eq) in DMF and add p-toluenesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq). Heat the reaction mixture at 100°C for 12 hours.", "Step 4: Cool the reaction mixture to room temperature and add NaHCO3. Extract the product with ethyl acetate and dry over Na2SO4. Purify the product by column chromatography.", "Step 5: Dissolve the final product (1.0 eq) in DMF and add NaCl. Heat the reaction mixture at 100°C for 12 hours.", "Step 6: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over Na2SO4. Purify the product by column chromatography." ] } | |

CAS番号 |

1322726-52-2 |

分子式 |

C18H16ClFN4O3S |

分子量 |

422.86 |

IUPAC名 |

N-(3-chloro-4-fluorophenyl)-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C18H16ClFN4O3S/c1-10-3-5-12(6-4-10)24-28(26,27)18-16(11(2)22-23-18)17(25)21-13-7-8-15(20)14(19)9-13/h3-9,24H,1-2H3,(H,21,25)(H,22,23) |

InChIキー |

SGYMYQGQGQZAGZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)F)Cl)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)

![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)

![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)

![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)

![8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2654827.png)